molecular formula C19H20O6 B14693011 Pentane-1,5-diyl bis(2-hydroxybenzoate) CAS No. 28865-67-0

Pentane-1,5-diyl bis(2-hydroxybenzoate)

Cat. No.: B14693011
CAS No.: 28865-67-0
M. Wt: 344.4 g/mol
InChI Key: WTCQUINEQDBNBO-UHFFFAOYSA-N
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Description

Pentane-1,5-diyl bis(2-hydroxybenzoate) is a chemical compound with the molecular formula C19H20O6 It consists of a pentane backbone with two 2-hydroxybenzoate groups attached at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane-1,5-diyl bis(2-hydroxybenzoate) typically involves the esterification of pentane-1,5-diol with 2-hydroxybenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of pentane-1,5-diyl bis(2-hydroxybenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(2-hydroxybenzoate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Pentane-1,5-diyl bis(2-hydroxybenzoate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(2-hydroxybenzoate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    Hexane-1,6-diyl bis(2-hydroxybenzoate): Similar structure with a hexane backbone.

    Butane-1,4-diyl bis(2-hydroxybenzoate): Similar structure with a butane backbone.

    Ethane-1,2-diyl bis(2-hydroxybenzoate): Similar structure with an ethane backbone.

Uniqueness

Pentane-1,5-diyl bis(2-hydroxybenzoate) is unique due to its specific chain length and the positioning of the hydroxybenzoate groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

28865-67-0

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

5-(2-hydroxybenzoyl)oxypentyl 2-hydroxybenzoate

InChI

InChI=1S/C19H20O6/c20-16-10-4-2-8-14(16)18(22)24-12-6-1-7-13-25-19(23)15-9-3-5-11-17(15)21/h2-5,8-11,20-21H,1,6-7,12-13H2

InChI Key

WTCQUINEQDBNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCCCOC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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